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Introduction

AZDO0780 is an investigational, orally administered, small-molecule inhibitor of proprotein
convertase subtilisin/kexin type 9 (PCSK9) developed by AstraZeneca for the treatment of
hypercholesterolemia.[1][2] Unlike monoclonal antibody-based PCSK9 inhibitors that prevent
the initial binding of PCSK9 to the low-density lipoprotein receptor (LDLR), AZD0780 features a
novel mechanism of action.[3][4] This technical guide provides a comprehensive overview of
the preclinical pharmacology of AZD0780, summarizing key data, experimental methodologies,
and relevant biological pathways.

Mechanism of Action

AZDO0780 inhibits PCSK9-mediated degradation of the LDLR through a novel mode of action.
[3] It binds to a functional pocket on the C-terminal domain (CTD) of PCSK9.[3][5] This
interaction stabilizes the PCSK9 CTD, particularly at endosomal pH, and inhibits the lysosomal
trafficking of the PCSK9-LDLR complex.[5][6] By preventing the degradation of the LDLR,
AZDO0780 effectively increases the number of LDLRs on the surface of hepatocytes, leading to
enhanced clearance of LDL-cholesterol (LDL-C) from the bloodstream.[4][5] Notably, AZD0780
does not block the protein-protein interaction between PCSK9 and the LDLR.[3][5]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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